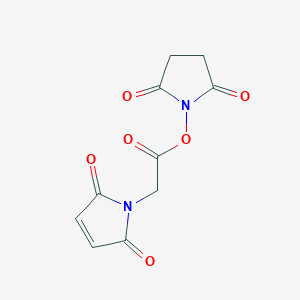

2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

Descripción general

Descripción

El éster de ácido maleimidoacético N-hidroxisuccinimida, con la fórmula química C10H8N2O6, es un reactivo de entrecruzamiento . Contiene tanto el éster N-hidroxisuccinimida (NHS) como los grupos reactivos de maleimida en extremos opuestos de un brazo espaciador de 4.4 Å. Esta configuración permite la conjugación secuencial en dos etapas con grupos funcionales de amina y sulfhidrilo.

Métodos De Preparación

Rutas sintéticas: La síntesis del éster de ácido maleimidoacético N-hidroxisuccinimida implica los siguientes pasos:

Activación de la maleimida: La maleimida se activa primero reaccionándola con N-hidroxisuccinimida (NHS) para formar el éster NHS.

Reacción con ácido acético: El éster NHS luego se hace reaccionar con ácido acético, lo que resulta en el éster de ácido maleimidoacético N-hidroxisuccinimida.

Métodos de producción industrial: Si bien no existe un método específico de producción a escala industrial para este compuesto, los investigadores generalmente lo sintetizan en el laboratorio utilizando las rutas sintéticas anteriores.

Análisis De Reacciones Químicas

Reactividad: El éster de ácido maleimidoacético N-hidroxisuccinimida se utiliza principalmente para bioconjugación y propósitos de entrecruzamiento. Reacciona con:

Aminas: El grupo éster NHS reacciona con aminas primarias (por ejemplo, residuos de lisina en proteínas) para formar enlaces amida estables.

Tioles: El grupo maleimida reacciona con grupos tiol (por ejemplo, residuos de cisteína) para formar enlaces tioéter.

Reacción con aminas: Generalmente se realiza en condiciones ligeramente alcalinas (pH 7-9) en tampones como fosfato o Tris-HCl.

Reacción con tioles: Se realiza a pH fisiológico (pH 7.4) en tampones que contienen agentes reductores (por ejemplo, DTT o TCEP) para mantener la funcionalidad del tiol.

Productos principales: Los productos principales de las reacciones del éster de ácido maleimidoacético N-hidroxisuccinimida son conjugados proteicos, donde el compuesto une proteínas o péptidos a otras moléculas (por ejemplo, colorantes fluorescentes, fármacos o soportes sólidos).

Aplicaciones Científicas De Investigación

Introduction to 2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate

This compound (CAS No. 55750-61-3) is a compound with significant potential in various scientific research applications. Its structure features a pyrrolidine ring with dioxo substituents, which contributes to its reactivity and usefulness in chemical synthesis and biological studies. This article explores the diverse applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. Its derivatives have been studied for their potential as:

- Anticancer Agents : Research has indicated that compounds similar to this one exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that modifications to the pyrrolidine ring can enhance antitumor activity by targeting specific cellular pathways .

Drug Delivery Systems

The compound serves as an important component in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. This property is particularly useful in:

- Targeted Drug Delivery : By conjugating this compound with drugs or imaging agents, researchers can improve the specificity and efficacy of treatments . The maleimidoacetate moiety allows for selective coupling with thiol-containing biomolecules.

Bioconjugation Techniques

In biochemistry, this compound is utilized for:

- Protein Labeling : It can be used to label proteins for visualization or purification purposes. The compound's reactive groups enable it to form stable bonds with amino acids like cysteine .

Synthesis of Novel Compounds

The compound is also a valuable intermediate in the synthesis of novel heterocyclic compounds. Its reactivity allows chemists to explore new synthetic pathways leading to:

- Pharmacologically Active Molecules : Researchers are investigating its use in synthesizing new classes of drugs that may exhibit enhanced biological activity or reduced side effects .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of derivatives derived from this compound. The results demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Drug Conjugation

In another study focusing on targeted drug delivery systems, researchers successfully conjugated this compound with a chemotherapeutic agent using its maleimido group. The resulting conjugate showed improved pharmacokinetics and reduced systemic toxicity compared to free drug administration .

Mecanismo De Acción

El mecanismo del compuesto radica en su capacidad para formar enlaces covalentes estables con grupos funcionales específicos en biomoléculas. Al dirigirse selectivamente a las aminas y los tioles, facilita la bioconjugación precisa.

Comparación Con Compuestos Similares

Si bien el éster de ácido maleimidoacético N-hidroxisuccinimida es único debido a su doble reactividad (éster NHS y maleimida), compuestos similares incluyen:

Éster de sulfo-NHS: Similar al éster NHS pero soluble en agua.

SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Contiene un brazo espaciador más largo.

EMCS (N-Ethylmaleimide-3-(2-pyridyldithio)propionate): Combina grupos reactivos de maleimida y piridilditiol.

Actividad Biológica

2,5-Dioxopyrrolidin-1-yl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula : CHNO

Molecular Weight : 354.31 g/mol

CAS Number : 1433997-01-3

Purity : Typically over 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in cellular processes such as apoptosis and DNA repair mechanisms. The compound has shown promise as a potential inhibitor of PARP (Poly ADP-ribose polymerase), which plays a crucial role in the repair of DNA damage.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines by disrupting the cell cycle and enhancing DNA damage responses.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-436 | 2.57 | Induction of apoptosis and G2/M arrest |

| TOV-21G | 8.90 | DNA damage response enhancement |

| A2780 | 4.40 | PARP inhibition leading to synthetic lethality |

The IC values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

Mechanistic Studies

Further studies have employed flow cytometry to analyze the effects of the compound on the cell cycle. Treatment with this compound resulted in an increased percentage of cells in the G2 phase, indicating cell cycle arrest and subsequent apoptosis induction .

Study on PARP Inhibition

In a comparative study involving various quinoxaline derivatives as PARP inhibitors, it was found that the compound displayed superior inhibitory activity against PARP compared to known inhibitors like Olaparib. The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the pyrrolidine ring could enhance its biological efficacy .

In Vivo Efficacy

In vivo studies using murine models have further corroborated the in vitro findings, demonstrating that systemic administration of the compound led to significant tumor regression in xenograft models. The pharmacokinetic profile showed favorable absorption and distribution characteristics, which are critical for therapeutic applications .

Safety Profile

Preliminary toxicity assessments indicate that the compound has a favorable safety profile against normal cell lines, suggesting potential for therapeutic use without significant off-target effects. However, comprehensive toxicological studies are necessary to fully elucidate its safety margin.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKASZBHFXBROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391201 | |

| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-61-3 | |

| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleimidoacetic acid N-hydroxysuccinimide ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Succinimidyl maleimidoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRQ5GEQ7MA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.